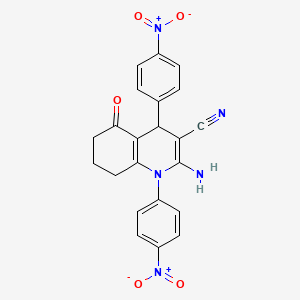
2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitrophenyl groups and a carbonitrile moiety in its structure makes it an interesting subject for chemical research and synthesis.
準備方法
The synthesis of 2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions (MCRs). These reactions are favored for their efficiency and ability to generate complex molecules in a single step. One common synthetic route involves the reaction of aromatic aldehydes, malononitrile, and aniline derivatives in the presence of a catalyst under controlled conditions. The reaction is often carried out in ethanol and can be catalyzed by various agents, including 9-Mesityl-10-methylacridinium perchlorate under visible light .
化学反応の分析
2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro compounds.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. The nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The carbonitrile moiety can also participate in binding interactions, affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds include other hexahydroquinoline derivatives, such as:
- 1,4-Dihydropyridines
- 1,8-Naphthyridines
- Quinoline derivatives Compared to these compounds, 2-Amino-1,4-bis(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of both nitrophenyl groups and a carbonitrile moiety, which confer distinct chemical and biological properties.
特性
CAS番号 |
311331-20-1 |
|---|---|
分子式 |
C22H17N5O5 |
分子量 |
431.4 g/mol |
IUPAC名 |
2-amino-1,4-bis(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17N5O5/c23-12-17-20(13-4-6-15(7-5-13)26(29)30)21-18(2-1-3-19(21)28)25(22(17)24)14-8-10-16(11-9-14)27(31)32/h4-11,20H,1-3,24H2 |
InChIキー |
VEKDYEPIOUAKMV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(Pentan-3-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15014100.png)
![1-{(E)-[(4-hydroxyphenyl)imino]methyl}-17-(4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15014109.png)
![4-bromo-N'-[(1E)-1-(4-bromophenyl)butylidene]benzohydrazide](/img/structure/B15014119.png)
![3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol](/img/structure/B15014126.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014127.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B15014138.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014139.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15014149.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B15014151.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-iodophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15014163.png)
![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15014173.png)
![5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B15014174.png)
![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B15014185.png)
